molecular formula C10H22N2O2 B13455102 tert-butyl N-[(3S)-3-aminobutyl]-N-methylcarbamate

tert-butyl N-[(3S)-3-aminobutyl]-N-methylcarbamate

Katalognummer: B13455102
Molekulargewicht: 202.29 g/mol
InChI-Schlüssel: QYTUTPWBOBZEPQ-QMMMGPOBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl N-[(3S)-3-aminobutyl]-N-methylcarbamate is a chemical compound that features a tert-butyl group, an aminobutyl group, and a methylcarbamate group

Vorbereitungsmethoden

The synthesis of tert-butyl N-[(3S)-3-aminobutyl]-N-methylcarbamate can be achieved through several methods. One common approach involves the reaction of tert-butyl carbamate with an appropriate aminobutyl derivative under controlled conditions. The reaction typically requires the use of catalysts and specific reaction conditions to ensure high yield and purity. Industrial production methods may involve the use of flow microreactors, which offer a more efficient and sustainable synthesis process compared to traditional batch methods .

Analyse Chemischer Reaktionen

tert-Butyl N-[(3S)-3-aminobutyl]-N-methylcarbamate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like tert-butyl hydroperoxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding oxides, while reduction reactions may produce amines .

Wissenschaftliche Forschungsanwendungen

tert-Butyl N-[(3S)-3-aminobutyl]-N-methylcarbamate has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it can be employed in the study of enzyme mechanisms and protein interactions. In medicine, it may serve as a precursor for the development of pharmaceutical compounds. Additionally, its unique structural properties make it valuable in industrial applications, such as the production of specialty chemicals and materials .

Wirkmechanismus

The mechanism of action of tert-butyl N-[(3S)-3-aminobutyl]-N-methylcarbamate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. For example, it may inhibit the activity of calmodulin, a protein involved in calcium signaling pathways . The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

tert-Butyl N-[(3S)-3-aminobutyl]-N-methylcarbamate can be compared with other similar compounds, such as tert-butyl (3S)-3-aminobutanoate and tert-butyl (3S)-3-aminophenylcarbamate. These compounds share structural similarities but differ in their functional groups and reactivity. For instance, tert-butyl (3S)-3-aminobutanoate is used in peptide synthesis, while tert-butyl (3S)-3-aminophenylcarbamate is employed in the synthesis of pharmaceutical intermediates . The unique combination of functional groups in this compound makes it distinct and versatile for various applications.

Eigenschaften

Molekularformel

C10H22N2O2

Molekulargewicht

202.29 g/mol

IUPAC-Name

tert-butyl N-[(3S)-3-aminobutyl]-N-methylcarbamate

InChI

InChI=1S/C10H22N2O2/c1-8(11)6-7-12(5)9(13)14-10(2,3)4/h8H,6-7,11H2,1-5H3/t8-/m0/s1

InChI-Schlüssel

QYTUTPWBOBZEPQ-QMMMGPOBSA-N

Isomerische SMILES

C[C@@H](CCN(C)C(=O)OC(C)(C)C)N

Kanonische SMILES

CC(CCN(C)C(=O)OC(C)(C)C)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.